2-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Overview
Description
2-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring, a piperazine ring, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the morpholine ring: This step involves the substitution of a suitable leaving group with morpholine.
Formation of the piperazine ring: This can be done through a nucleophilic substitution reaction.
Coupling with pyridine-4-carbonitrile: The final step involves coupling the synthesized intermediate with pyridine-4-carbonitrile under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a corresponding pyridine N-oxide, while reduction could lead to the formation of a reduced pyridine derivative.
Scientific Research Applications
2-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine: Shares the morpholine and pyrimidine rings but lacks the piperazine and pyridine-4-carbonitrile moieties.
2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl: Contains a similar pyrimidine and morpholine structure but with different substituents.
Uniqueness
2-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23N7O |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C19H23N7O/c1-15-12-18(25-8-10-27-11-9-25)23-19(22-15)26-6-4-24(5-7-26)17-13-16(14-20)2-3-21-17/h2-3,12-13H,4-11H2,1H3 |
InChI Key |
BMIQONXUUVAQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N)N4CCOCC4 |
Origin of Product |
United States |
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